2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid
CAS No.:
Cat. No.: VC17882401
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H14O2 |
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Molecular Weight | 274.3 g/mol |
IUPAC Name | 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid |
Standard InChI | InChI=1S/C19H14O2/c20-19(21)16-9-2-1-8-14(16)17-11-13-7-3-5-12-6-4-10-15(17)18(12)13/h1-10,17H,11H2,(H,20,21) |
Standard InChI Key | IVSNQBGKVAVVFV-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid features a planar acenaphthylene unit fused to a benzoic acid group. Key structural attributes include:
Property | Value/Description |
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Molecular Formula | C₁₈H₁₂O₂ |
Molecular Weight | 260.29 g/mol |
Hybridization | sp² hybridized carbon framework |
Functional Groups | Carboxylic acid (-COOH), conjugated diene |
Torsional Strain | Minimal due to planar acenaphthylene system |
Conjugation | Extended π-system across fused rings |
The carboxylic acid group at the 2-position induces electronic asymmetry, polarizing the acenaphthylene ring and enhancing electrophilic substitution reactivity at specific sites. X-ray crystallography of analogous compounds confirms coplanarity between the acenaphthylene and benzene rings, maximizing π-orbital overlap .
Spectroscopic Properties
Spectroscopic data provide critical insights into the compound’s electronic environment:
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.3 ppm, while the carboxylic acid proton resonates as a broad singlet near δ 12.1 ppm.
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¹³C NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 170–175 ppm, with aromatic carbons spanning δ 120–140 ppm .
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) confirm the presence of the carboxylic acid group.
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid typically proceeds via Friedel-Crafts acylation or Suzuki-Miyaura coupling strategies :
Route 1: Friedel-Crafts Acylation
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Acenaphthene is acylated with benzoyl chloride under AlCl₃ catalysis.
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Hydrolysis of the acylated intermediate yields the carboxylic acid.
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Selective hydrogenation reduces the naphthalene ring to dihydroacenaphthylene.
Route 2: Suzuki-Miyaura Coupling
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Bromoacenaphthylene is coupled with 2-carboxyphenylboronic acid using Pd(PPh₃)₄.
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Acidic workup liberates the carboxylic acid.
Comparative Analysis of Routes
Parameter | Friedel-Crafts Route | Suzuki-Miyaura Route |
---|---|---|
Yield | 45–55% | 65–75% |
Regioselectivity | Moderate (para preference) | High (ortho directed by B(OH)₂) |
Scalability | Limited by AlCl₃ handling | Amenable to large-scale |
Byproducts | Isomeric impurities | Minimal |
The Suzuki-Miyaura approach offers superior regiocontrol and scalability, making it the preferred method for research-scale synthesis .
Advanced Catalytic Methods
Recent advances leverage transition-metal catalysts to improve efficiency:
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Palladacycle-Mediated Cyclization: Hermann-Beller palladacycle catalysts enable intramolecular Heck couplings, constructing the acenaphthylene framework in a single step .
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Cobalt-Catalyzed C-H Activation: Co(II) complexes facilitate direct functionalization of acenaphthene precursors, bypassing pre-halogenation steps.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich acenaphthylene ring undergoes nitration, sulfonation, and halogenation at the 5- and 6-positions:
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Nitration: HNO₃/H₂SO₄ yields 5-nitro and 6-nitro derivatives in a 3:1 ratio.
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Bromination: Br₂/FeBr₃ selectively brominates the 5-position (90% yield) .
Carboxylic Acid Derivatives
The -COOH group participates in standard transformations:
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Esterification: Methanol/H₂SO₄ produces methyl esters (95% yield).
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Amide Formation: Coupling with amines via EDCI/HOBt yields bioactive analogues .
Photochemical Reactions
UV irradiation induces [4+2] cycloadditions with dienophiles like maleic anhydride, generating polycyclic adducts .
Applications in Organic Synthesis
Alkaloid Synthesis
The compound serves as a key intermediate in oxybenzo[c]phenanthridine alkaloid syntheses :
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Oxychelerythrine Synthesis:
Materials Science
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Conjugated Polymers: Copolymerization with thiophenes yields low-bandgap semiconductors (Eg ≈ 1.8 eV).
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Metal-Organic Frameworks (MOFs): Coordination with Zn(II) nodes produces porous materials with high CO₂ uptake (3.2 mmol/g at 298 K).
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